7-Methyl-2,4-octanedione
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Overview
Description
7-Methyl-2,4-octanedione: . It is an acyclic ketone with a methyl group at the 7th carbon position. This compound plays a significant role in various scientific applications due to its unique structure and reactivity.
Preparation Methods
Chemical Reactions Analysis
Reactivity::
Oxidation: 7-Methyl-2,4-octanedione can undergo oxidation reactions, leading to the formation of various products.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The ketone group can participate in substitution reactions.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Acidic or basic conditions with appropriate nucleophiles.
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
Scientific Research Applications
7-Methyl-2,4-octanedione finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in flavor and fragrance synthesis.
Mechanism of Action
The exact mechanism by which 7-methyl-2,4-octanedione exerts its effects depends on the specific context. It may interact with enzymes, receptors, or other molecular targets, influencing cellular processes.
Comparison with Similar Compounds
Properties
CAS No. |
999-05-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-9(11)6-8(3)10/h7H,4-6H2,1-3H3 |
InChI Key |
WXXUVDCIAUPLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C |
Origin of Product |
United States |
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